Spiro[isochroman-4,4'-piperidine]
Overview
Description
Spiro[isochroman-4,4’-piperidine] is a spirocyclic compound characterized by a unique structure where an isochroman ring is fused with a piperidine ring at a single carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[isochroman-4,4’-piperidine] typically involves multicomponent reactions. One common method includes the cyclo-condensation of amines, formaldehyde, and dimedone using a Lewis acid catalyst such as iron(III) trifluoroacetate in an aqueous micellar medium . Another approach involves the use of nano γ-alumina supported antimony(V) chloride under ultrasonic irradiation at room temperature . These methods are favored for their efficiency and high yield.
Industrial Production Methods
While specific industrial production methods for spiro[isochroman-4,4’-piperidine] are not extensively documented, the principles of multicomponent reactions and the use of heterogeneous catalysts are likely to be employed. These methods offer scalability and cost-effectiveness, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Spiro[isochroman-4,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenated reagents under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[isochroman-4,4’-piperidine]-N-oxide, while reduction could produce a more saturated spirocyclic compound.
Scientific Research Applications
Spiro[isochroman-4,4’-piperidine] has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of histamine release from mast cells.
Medicine: Explored for its analgesic properties and potential use in drug development.
Industry: Utilized in the development of high-performance polymeric membranes for sustainability applications.
Mechanism of Action
The mechanism of action of spiro[isochroman-4,4’-piperidine] involves its interaction with specific molecular targets. For instance, it has been shown to inhibit histamine release by affecting the lipophilicity of the substituents on the isochroman ring . This interaction likely involves binding to receptors or enzymes involved in histamine release pathways.
Comparison with Similar Compounds
Similar Compounds
Spiropyrans: Known for their photochromic properties and applications in smart materials.
Spiro-flavonoids: Found in nature with significant biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
Spiro[isochroman-4,4’-piperidine] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Unlike spiropyrans and spiro-flavonoids, it is primarily studied for its potential in medicinal chemistry and material science.
Properties
IUPAC Name |
spiro[1,3-dihydroisochromene-4,4'-piperidine] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-4-12-11(3-1)9-15-10-13(12)5-7-14-8-6-13/h1-4,14H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTGFZPABWGWIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COCC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445771 | |
Record name | Spiro[isochroman-4,4'-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909034-85-1 | |
Record name | Spiro[isochroman-4,4'-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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